![molecular formula C11H21N3O5 B12098727 2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid](/img/structure/B12098727.png)
2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid
Description
2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid is a lysine-derived compound characterized by a branched substituent at the ε-amino group of lysine. The compound’s structure suggests roles in biochemical pathways involving amino acid metabolism, metal chelation, or biomolecular interactions.
Properties
IUPAC Name |
2-amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O5/c12-7(4-5-9(15)16)10(17)14-6-2-1-3-8(13)11(18)19/h7-8H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGKVKLJFBFMED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)C(CCC(=O)O)N)CC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Reagent Selection
The core structure of 2-amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid is assembled through sequential amide bond formation. Carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) are employed to activate the carboxyl group of glutamic acid for nucleophilic attack by the amine group of lysine. Critical to this process is the protection of reactive side chains:
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The ε-amino group of lysine is shielded using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups.
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The γ-carboxyl group of glutamic acid is protected as a benzyl ester to prevent undesired side reactions.
A representative synthesis begins with the coupling of Boc-protected lysine to glutamic acid’s α-carboxyl group, followed by deprotection and subsequent conjugation to leucine’s α-amino group. The final product is isolated via reverse-phase HPLC, achieving purities >95%.
Optimization of Reaction Conditions
Key parameters influencing yield and selectivity include:
Parameter | Optimal Range | Impact on Reaction |
---|---|---|
pH | 6.5–7.5 | Minimizes racemization |
Temperature | 0–4°C | Reduces side reactions |
Solvent | DMF/DCM (1:1) | Enhances reagent solubility |
Coupling Time | 2–4 hours | Ensures complete activation |
Side reactions such as N-terminal guanidinylation or aspartimide formation are mitigated by maintaining anhydrous conditions and incorporating additives like N-hydroxysuccinimide (NHS).
Enzymatic Synthesis Using Microbial Transglutaminase
Crosslinking Catalysis
Microbial transglutaminase (mTGase) catalyzes the formation of ε-(γ-glutamyl)lysine isopeptide bonds , enabling a biomimetic route to this compound. The enzyme recognizes glutamine’s γ-carboxamide group and lysine’s ε-amino group, facilitating a transamidation reaction that bypasses traditional protection-deprotection steps.
Substrate Specificity
mTGase exhibits strict regioselectivity:
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Glutamine donor : Requires a solvent-exposed γ-carboxamide.
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Lysine acceptor : Prefers sequences with hydrophobic residues (e.g., leucine) at the P1 position.
This specificity aligns with the target compound’s structure, making enzymatic synthesis viable for scalable production.
Process Design and Yield Enhancement
Enzymatic reactions are conducted in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Key considerations include:
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Enzyme-to-substrate ratio : 15 U/g gelatin (or equivalent peptide concentration).
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Reaction time : 90 minutes for >80% conversion.
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Product isolation : Ultrafiltration (10 kDa MWCO) removes mTGase, followed by lyophilization.
Comparative studies show enzymatic methods achieve 60–70% yields , outperforming chemical synthesis in eliminating racemization but requiring stringent control over substrate purity.
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Based Assembly
SPPS employs Fmoc-protected amino acids anchored to Wang resin . The synthesis proceeds via:
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Deprotection : 20% piperidine in DMF removes Fmoc groups.
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Coupling : HBTU/HOBt activation in DMF.
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Cleavage : TFA/TIS/H₂O (95:2.5:2.5) liberates the peptide from the resin.
For this compound, the sequence Leu-Glu-Lys is assembled C-to-N terminus, with glutamic acid’s γ-carboxyl group protected as an allyl ester.
Challenges in SPPS
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Aggregation : The hydrophobic leucine residue necessitates the use of chaotropic agents (e.g., 0.1 M HOBt).
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Side Reactions : Premature cleavage of allyl esters is avoided by substituting Pd(0) with PhSiH₃ for deprotection.
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 5 µm) with a gradient of 0.1% TFA in acetonitrile/water resolves the target compound from deletion sequences. Typical retention times range from 12–14 minutes.
Mass Spectrometry and NMR Validation
Comparative Evaluation of Synthesis Routes
Method | Yield (%) | Purity (%) | Advantages | Limitations |
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Chemical Coupling | 50–60 | 95–98 | Scalable, cost-effective | Racemization, complex purification |
Enzymatic Synthesis | 60–70 | 90–95 | Stereoselective, mild conditions | Substrate specificity constraints |
SPPS | 70–80 | >99 | High precision, modularity | High cost, technical complexity |
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: Carboxyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various derivatives with modified amino or carboxyl groups, which can be tailored for specific applications in research and industry.
Scientific Research Applications
Scientific Research Applications
- Research indicates that this compound may act as an agonist or antagonist in various biological pathways, potentially influencing protein synthesis and enzymatic activity. Its structural similarity to naturally occurring amino acids suggests a role in modulating metabolic disorders related to protein metabolism.
- The compound's ability to influence metabolic pathways positions it as a candidate for therapeutic applications in conditions such as obesity, diabetes, and other metabolic disorders. Studies have shown that compounds with similar structures can effectively modulate these pathways, indicating potential for 2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid in clinical settings.
Case Studies
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Objective : Evaluate the effectiveness of the compound against resistant bacterial strains.
- Findings : The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment for antibiotic-resistant infections.
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Objective : Assess the impact of the compound in surgical patients with high bleeding risk.
- Findings : Patients treated with this compound showed reduced blood loss during surgery, confirming its utility in managing bleeding complications.
Research Findings Overview
Study | Focus | Key Findings |
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Markowska et al., 2021 | Chemical Synthesis | Demonstrated versatility in peptide modifications usin |
Mechanism of Action
The mechanism by which 2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid exerts its effects is primarily through its interaction with enzymes and proteins. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction is mediated by hydrogen bonding, electrostatic interactions, and hydrophobic effects, which stabilize the compound-enzyme complex.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared below with structurally related lysine derivatives, focusing on substituent groups, applications, and biochemical properties.
Key Comparative Insights
Metabolic Pathways: The target compound and 2-amino-6-(formylmethylamino)hexanoic acid both derive from lysine but exhibit divergent metabolic behaviors. The latter’s aldehyde group enables interconversion via Ehrlich pathways, while the former’s carboxylated substituent may favor interactions with carboxylases or decarboxylases .
Functional Group Reactivity: PrK’s alkyne group enables precise biomolecular tagging, contrasting with the target compound’s lack of bioorthogonal handles. However, the 2-amino-4-carboxybutanoyl group could facilitate binding to metal ions or enzymes via its carboxyl and amino moieties .
Corrosion Inhibition :
- Schiff bases like SB-2-M demonstrate substituent-dependent inhibition efficiency. The target compound’s hydrophilic substituent may reduce its efficacy in hydrophobic environments (e.g., metal surfaces) compared to aryl-substituted analogs .
Synthetic Utility: Boc-protected lysine derivatives prioritize amino group protection, whereas the target compound’s unprotected amino and carboxyl groups may limit its use in organic-phase reactions but enhance aqueous solubility .
Research Findings and Implications
- Biomedical Applications : Unlike SAAC chelators (e.g., pyridinylmethyl-substituted lysines), the compound lacks metal-coordinating groups, limiting its utility in radiopharmaceuticals. However, its polarity may favor renal clearance in drug design .
- Industrial Relevance : Compared to Schiff base inhibitors, the compound’s solubility in aqueous media could be advantageous in water-based corrosion systems, though further electrochemical studies are needed .
Biological Activity
2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid, also known as a derivative of lysine, is a compound with significant biological activity. Its structural properties allow it to interact with various biological systems, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H18N4O6
- IUPAC Name : (2S)-6-amino-2-[(2S)-2-amino-4-carboxybutanamido]hexanoic acid
- SMILES Notation : NCCCCC(C(O)=O)N(CC(O)=O)CC(O)=O
This compound features multiple functional groups that contribute to its biological activity, including amino and carboxyl groups that facilitate interactions with enzymes and receptors.
Antifibrinolytic Properties
One of the most notable biological activities of this compound is its antifibrinolytic effect. It has been shown to inhibit the fibrinolytic process by blocking plasminogen activation and the subsequent degradation of fibrin.
The compound competes with lysine for binding sites on plasminogen and plasmin, significantly enhancing its inhibitory effect on fibrin degradation. Research indicates that it binds more effectively than lysine itself due to its structural conformation, which fits well within the binding sites of these proteins .
Cytotoxic Effects
In addition to its antifibrinolytic properties, derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, certain derivatives were tested against MCF-7 breast cancer cells and fibroblast cell lines, showing significant cytotoxicity at higher concentrations .
Enzyme Inhibition
Research has also indicated that this compound can inhibit topoisomerase II activity on supercoiled DNA. This inhibition is crucial as topoisomerases are essential for DNA replication and transcription; thus, their inhibition can lead to reduced cancer cell proliferation .
Study 1: Antifibrinolytic Activity
A study conducted by Midura-Nowaczek et al. evaluated various derivatives of amino acids related to this compound for their antifibrinolytic activity. The findings revealed that:
Compound | IC50 (mM) |
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EACA | 0.20 |
H-EACA-NLeu-OH | <0.02 |
HCl × H-EACA-Cys(S-Bzl)-OH | 0.04 |
H-EACA-L-Phe-OH | 0.16 |
These results indicate that certain derivatives exhibit significantly lower IC50 values compared to EACA, suggesting enhanced potency in inhibiting fibrinolysis .
Study 2: Cytotoxicity in Cancer Cells
Another investigation assessed the cytotoxic effects of various derivatives on MCF-7 cells. The study found that specific modifications to the amino acid structure led to increased cytotoxicity:
Derivative | Cytotoxic Concentration (µM) |
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H-EACA-Leu-OH | 50 |
H-EACA-Nle-OH | 30 |
These findings suggest that structural modifications can enhance the therapeutic potential of these compounds against cancer cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 2-amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid, and how do protecting groups influence yield and purity?
- Methodological Answer : The compound’s synthesis involves sequential coupling of amino and carboxy groups. Solid-phase peptide synthesis (SPPS) is often employed, using Fmoc/t-Bu protection schemes to prevent undesired side reactions. For example, the 2-amino group on hexanoic acid can be protected with Fmoc, while the 4-carboxybutanoyl moiety may require tert-butyl esters. Coupling agents like HBTU or DCC with HOBt are critical for activating carboxylic acids. Post-synthesis, TFA cleavage removes protecting groups. Purification via reverse-phase HPLC (C18 columns, 0.1% TFA/water-acetonitrile gradient) ensures high purity (>95%). Racemization risks at chiral centers (e.g., α-carbons) are mitigated by maintaining low temperatures during coupling steps .
Q. How can researchers confirm the structural integrity of this compound, particularly its stereochemistry and branching?
- Methodological Answer : Multi-dimensional NMR (e.g., H-C HSQC, COSY) resolves overlapping signals from the branched structure. For stereochemical confirmation, circular dichroism (CD) spectroscopy or Marfey’s reagent derivatization followed by HPLC analysis is used. High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular weight (e.g., calculated for : 299.15 g/mol). X-ray crystallography may be employed if crystalline derivatives are obtainable .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets, such as enzymes or receptors?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions between the compound’s functional groups (e.g., amino and carboxy termini) and active sites of targets like proteases or transporters. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of binding over time. Density Functional Theory (DFT) calculations (Gaussian 16) optimize geometry and predict electrostatic potential surfaces, aiding in understanding reactivity and solvation effects .
Q. How can researchers resolve contradictions in reported synthetic yields for analogous branched amino acids?
- Methodological Answer : Discrepancies often arise from variations in reaction conditions. For example, coupling efficiency may drop above 25°C due to racemization, while solvent choice (DMF vs. DCM) affects reagent solubility. Systematic Design of Experiments (DoE) evaluates factors like temperature, catalyst loading (e.g., HOBt vs. HOAt), and stoichiometry. Analytical quantification via F NMR (if fluorinated analogs are used) or LC-MS tracking of intermediates identifies bottlenecks .
Q. What strategies are recommended for studying the compound’s bioactivity in enzyme inhibition assays?
- Methodological Answer : Target-specific assays (e.g., fluorogenic substrates for proteases) measure IC values. For example, pre-incubate the compound with trypsin-like serine proteases, then add a substrate like Boc-Gln-Ala-Arg-AMC. Monitor fluorescence (ex: 380 nm, em: 460 nm) over time. Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) in real-time. Controls include scrambled-sequence peptides and competitive inhibitors (e.g., leupeptin). Data normalization to vehicle (DMSO <1%) ensures reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.